molecular formula C9H14O4 B124731 Pinic acid CAS No. 28664-02-0

Pinic acid

Cat. No. B124731
CAS RN: 28664-02-0
M. Wt: 186.2 g/mol
InChI Key: LEVONNIFUFSRKZ-UHFFFAOYSA-N
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Description

Pinic acid, also known as 2,2-dimethyl-3-carboxycyclobutaneacetic acid, is an organic compound with the molecular formula C9H14O4 . It belongs to the class of cyclic dicarboxylic acids and is derived from rosin . It is soluble in ethanol, ether, and hydrocarbons, but insoluble in water .


Synthesis Analysis

The synthesis of Pinic acid involves the oxidation of α-pinene . The photo-oxidation of Pinic acid in the aqueous phase has been studied under acidic and basic pH conditions . The study identified Pinic acid as a novel source of important α-pinene secondary organic aerosol (SOA) tracers, including 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), and norpinic acid (NPA) .


Molecular Structure Analysis

The molecular structure of Pinic acid is characterized by a cyclobutane ring with two carboxylic acid groups and two methyl groups . The molecular weight is 186.21 g/mol .


Chemical Reactions Analysis

The chemical reactions of Pinic acid primarily involve its oxidation. In the atmosphere, Pinic acid undergoes photo-oxidation, contributing to the formation of secondary organic aerosols . The yields of the oxidation products of Pinic acid vary under acidic and basic pH conditions .


Physical And Chemical Properties Analysis

Pinic acid is a cyclic dicarboxylic acid with a molecular formula of C9H14O4 . It is derived from rosin and is soluble in ethanol, ether, and hydrocarbons, but insoluble in water .

Scientific Research Applications

Aerosol Formation and Atmospheric Impact

Pinic acid is a known product of the ozonolysis of α- and β-pinene, contributing to aerosol formation in the atmosphere. Jenkin et al. (2000) proposed a mechanism for the formation of cis-pinic acid as a first-generation product in this process, emphasizing its role in new aerosol formation through nucleation (Jenkin, Shallcross, & Harvey, 2000). Similarly, Bhat and Fraser (2007) found that pinic acid, derived from α-pinene oxidation, significantly contributes to secondary organic aerosol (SOA) formation in the ambient atmosphere (Bhat & Fraser, 2007).

Biological Activities and Chemical Synthesis

Qi Yu-ning (2013) conducted a study on the synthesis of pinic acid-based dithioureas, demonstrating herbicidal, fungicidal, and plant growth-regulating activities of these compounds (Qi Yu-ning, 2013). Li Gui-sha (2013) also synthesized novel pinic acid-based diacylhydrazone compounds, showing their potential as herbicides (Li Gui-sha, 2013).

Vapor Pressure and Environmental Behavior

M. Bilde and S. Pandis (2001) studied the vapor pressure of pinic acid, contributing to our understanding of its behavior in atmospheric conditions (Bilde & Pandis, 2001). Their work is essential for modeling the environmental fate of pinic acid and its role in aerosol dynamics.

Photo-Oxidation and pH Influence

J. Amorim et al. (2021) investigated the OH-oxidation of pinic acid in aqueous phases under varying pH conditions, revealing norpinic acid and 3-methyl-1,2,3-butanetricarboxylic acid as major products. This study provides insight into the chemical transformations of pinic acid in atmospheric water droplets (Amorim et al., 2021).

Molecular Interactions and Cluster Formation

Elm et al. (2014) explored the molecular interactions of pinic acid with sulfuric acid, crucial for understanding aerosol nucleation and growth in the atmosphere. This study highlights the potential role of pinic acid in the growth of atmospheric particles (Elm, Kurtén, Bilde, & Mikkelsen, 2014).

Analytical Techniques for Detection

Hyder et al. (2012) developed a method for analyzing pinic acid in aerosols using hollow fiber liquid phase microextraction, providing a tool for environmental monitoring of pinic acid and its role in aerosol composition (Hyder, Genberg, & Jönsson, 2012).

Safety And Hazards

According to the safety data sheet, Pinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle Pinic acid with appropriate protective measures and in a well-ventilated area .

Future Directions

Future research on Pinic acid could focus on its role in the formation and growth of secondary organic aerosols, as well as its impact on the environment and climate . The impact of pH on the reaction mechanism of Pinic acid has been identified as a significant area of study .

properties

IUPAC Name

3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVONNIFUFSRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1C(=O)O)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951323
Record name 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20951323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinic acid

CAS RN

473-73-4, 28664-02-0
Record name Cyclobutaneacetic acid, 3-carboxy-2,2-dimethyl-
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Record name Pinic acid
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Record name 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
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Record name 473-73-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,130
Citations
J Elm, T Kurten, M Bilde… - The Journal of Physical …, 2014 - ACS Publications
… have similar carbon skeletons but differ in that pinic acid has two carboxylic acid groups, … interaction between pinic acid and sulfuric acid in order to identify the role of pinic acid in …
Number of citations: 75 pubs.acs.org
ME Jenkin, DE Shallcross, JN Harvey - Atmospheric Environment, 2000 - Elsevier
… appears to require that cis-pinic acid is a first-generation … The mechanism can explain the formation of cis-pinic acid … is updated to include the proposed cis-pinic acid and cis-10-hydroxy-…
Number of citations: 183 www.sciencedirect.com
TS Christoffersen, J Hjorth, O Horie, NR Jensen… - Atmospheric …, 1998 - Elsevier
… pinic acid was found in the aerosol samples. From the elution order, we deduct that this peak corresponds to the cis-isomer. Pinic acid … In the present paper, pinic acid is identified for the …
Number of citations: 210 www.sciencedirect.com
L Vereecken, J Peeters - Physical Chemistry Chemical Physics, 2002 - pubs.rsc.org
The experimentally observed rate of the pinonaldehyde + OH reaction is substantially higher than expected from established structure activity relationships (SARs). In this study the C–H …
Number of citations: 51 pubs.rsc.org
A Kołodziejczyk, P Pyrcz, A Pobudkowska… - The Journal of …, 2019 - ACS Publications
… aerosol (SOA) products: cis-pinic acid, cis-pinonic acid, cis-… from 364.32 K for cis-pinic acid to 440.68 K for cis-norpinic … cis-Norpinic acid and cis-pinic acid (dicarboxylic acids) show …
Number of citations: 17 pubs.acs.org
G Hedrick, R Lawrence - Industrial & Engineering Chemistry, 1960 - ACS Publications
… mole of chloroform is produced per mole of pinic acid, the cost values for the acid can be reduced by about 11 … Homopinic acid gives results similar to those obtained with pinic acid. …
Number of citations: 14 pubs.acs.org
CM Murphy, JG O'Rear, WA Zisman - Industrial & Engineering …, 1953 - ACS Publications
… pinic acid by the stepwise alkaline oxidation of pinene to pinonic acid and of pinonic acid to pinic acid … solution and of pinonic acid to pinic acid with alkaline hypochlorite solution (11). …
Number of citations: 20 pubs.acs.org
GS Fisher, JS Stinson - Industrial & Engineering Chemistry, 1955 - ACS Publications
… The need for this work was emphasized by therecent observations (9, 10) of the excellent low temperature properties of the esters of pinic acid (2,2dimethyl-3-carboxycydobutyIacetic …
Number of citations: 23 pubs.acs.org
M Hyder, J Genberg, JÅ Jönsson - Analytica chimica acta, 2012 - Elsevier
… The extraction efficiency for pinic acid and pinonic acid were 68.5% and 70.1%, respectively… for pinonic acid and pinic acid, respectively. Both pinonic acid and pinic acid were found in …
Number of citations: 16 www.sciencedirect.com
M Claeys, R Szmigielski, I Kourtchev… - Environmental …, 2007 - ACS Publications
… pinic acid during daytime raises the possibility that one or more of the highly oxidized polar compounds could be formed from further reaction of pinic acid. … of pinic acid and 2-HIPAA in …
Number of citations: 245 pubs.acs.org

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